molecular formula C17H24N+ B11622423 N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium

N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium

Cat. No.: B11622423
M. Wt: 242.38 g/mol
InChI Key: AQOFTLQNGNTNGS-UHFFFAOYSA-N
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Description

DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM is a complex organic compound characterized by its unique structure, which includes a diethyl group, a 3-(3-methylphenyl)prop-2-yn-1-yl group, and a prop-2-en-1-yl group attached to an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM typically involves multiple steps, starting with the preparation of the individual functional groups. The diethyl group can be introduced through alkylation reactions, while the 3-(3-methylphenyl)prop-2-yn-1-yl group can be synthesized via Sonogashira coupling reactions. The prop-2-en-1-yl group can be added through allylation reactions. The final step involves the formation of the azanium ion, which can be achieved through protonation under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and the process may be optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Hydroxide ions (OH⁻), amines (NH₂R)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-propynylmalonate
  • Dimethyl dipropargylmalonate
  • 2-Propynylmalonic acid diethyl ester

Uniqueness

DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24N+

Molecular Weight

242.38 g/mol

IUPAC Name

diethyl-[3-(3-methylphenyl)prop-2-ynyl]-prop-2-enylazanium

InChI

InChI=1S/C17H24N/c1-5-13-18(6-2,7-3)14-9-12-17-11-8-10-16(4)15-17/h5,8,10-11,15H,1,6-7,13-14H2,2-4H3/q+1

InChI Key

AQOFTLQNGNTNGS-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC=C)CC#CC1=CC=CC(=C1)C

Origin of Product

United States

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